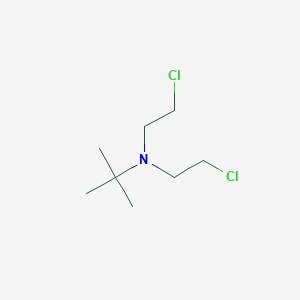
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine
描述
Triethylamine, 2’,2’‘-dichloro-1,1-dimethyl- is a chemical compound with the molecular formula C8H18Cl2N. It is a derivative of triethylamine, where two chlorine atoms are substituted at the 2’ and 2’’ positions, and two methyl groups are substituted at the 1,1 positions. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- typically involves the chlorination of triethylamine under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-chlorination. The reaction is monitored to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like acetonitrile.
Oxidation Reactions: Hydrogen peroxide in the presence of a catalyst, such as acetic acid.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted amines or thiols.
Oxidation Reactions: Formation of corresponding oxides or hydroxylamines.
Reduction Reactions: Formation of primary or secondary amines.
科学研究应用
Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and final products.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers, owing to its reactivity and versatility.
作用机制
The mechanism of action of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
相似化合物的比较
Similar Compounds
Triethylamine: A simpler analog without the chlorine and methyl substitutions.
Diethylamine: Lacks the third ethyl group and the chlorine substitutions.
Dimethylamine: Contains only two methyl groups and no chlorine substitutions.
Uniqueness
Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability.
属性
CAS 编号 |
10125-86-7 |
|---|---|
分子式 |
C8H17Cl2N |
分子量 |
198.13 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3 |
InChI 键 |
BSXSSXPCEVBUSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCCl)CCCl |
规范 SMILES |
CC(C)(C)N(CCCl)CCCl |
Key on ui other cas no. |
10125-86-7 |
同义词 |
N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













